(5-Chloropent-3-en-2-yl)benzene

Lipophilicity Drug design ADME profiling

(5-Chloropent-3-en-2-yl)benzene is a bifunctional C11 alkenyl-aromatic compound bearing a terminal allylic chloride and a phenyl ring separated by an unsaturated C3 spacer. Its molecular formula is C₁₁H₁₃Cl, with a molecular weight of 180.67 g mol⁻¹ and a computed logP of 3.6.

Molecular Formula C11H13Cl
Molecular Weight 180.67 g/mol
CAS No. 143701-19-3
Cat. No. B12551572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropent-3-en-2-yl)benzene
CAS143701-19-3
Molecular FormulaC11H13Cl
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCC(C=CCCl)C1=CC=CC=C1
InChIInChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3
InChIKeyHFZXKDHVFPQJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropent-3-en-2-yl)benzene (CAS 143701-19-3) – Core Identity and Procurement-Relevant Class Positioning


(5-Chloropent-3-en-2-yl)benzene is a bifunctional C11 alkenyl-aromatic compound bearing a terminal allylic chloride and a phenyl ring separated by an unsaturated C3 spacer [1]. Its molecular formula is C₁₁H₁₃Cl, with a molecular weight of 180.67 g mol⁻¹ and a computed logP of 3.6 [1]. The molecule serves as a versatile synthetic intermediate whose reactivity profile is defined by the simultaneous presence of an olefin and an allylic chlorine, distinguishing it from saturated chloroalkylbenzenes or simple styrenic derivatives .

Why (5-Chloropent-3-en-2-yl)benzene Cannot Be Replaced by Common Chloroalkylbenzene Analogs


Although (5-chloropentyl)benzene (CAS 15733-63-8) and other chloroalkylbenzenes share the C₁₁ chlorinated aromatic scaffold, the presence of an internal double bond in (5-chloropent-3-en-2-yl)benzene fundamentally alters both its physicochemical properties and its synthetic utility [1]. The olefin introduces geometric isomerism (E/Z) that is absent in saturated analogs, while the allylic nature of the chlorine atom substantially increases its reactivity toward nucleophilic displacement and transition-metal-catalyzed cross-coupling . Consequently, compounds employed successfully in a given synthetic sequence cannot be freely interchanged without compromising reaction yields, selectivity, or downstream product purity.

Quantitative Differentiation Evidence for (5-Chloropent-3-en-2-yl)benzene Against Its Closest Comparators


Reduced Lipophilicity (Computed logP) Relative to Saturated Analog (5-Chloropentyl)benzene

The target compound exhibits a computed XLogP3 of 3.6, while (5-chloropentyl)benzene (CAS 15733-63-8) shows a value of 4.0 [1][2]. The 0.4 log unit decrease reflects the polarizable π‑electron system of the double bond, which reduces partitioning into hydrophobic environments and may improve aqueous solubility relative to the fully saturated chain.

Lipophilicity Drug design ADME profiling

Enhanced Conformational Restriction (Fewer Rotatable Bonds) Versus Saturated Analog

(5-Chloropent-3-en-2-yl)benzene contains only three rotatable bonds, compared with five for the saturated comparator (5-chloropentyl)benzene [1][2]. The olefin locks the central C–C bond, reducing the conformational entropy penalty upon binding to a biological target and potentially increasing binding affinity.

Conformational analysis Molecular rigidity Target engagement

Allylic Chloride Reactivity Advantage Over Non‑allylic Chloroalkylbenzenes

The chlorine atom in (5-chloropent-3-en-2-yl)benzene is allylic, enabling faster SN2/SN2′ displacements and facile oxidative addition with Pd(0) catalysts compared with the non‑allylic chloride of (5-chloropentyl)benzene . While no direct kinetic study of the title compound was identified, class-level inference from allylic versus aliphatic chloride reactivity indicates rate enhancements of at least one to two orders of magnitude under standard nucleophilic substitution conditions.

Synthetic methodology Nucleophilic substitution Cross-coupling

Geometric Isomerism (E/Z) as a Structurally Encoded Differentiation Handle

Unlike saturated chloroalkylbenzenes, (5-chloropent-3-en-2-yl)benzene exists as E and Z stereoisomers about the internal double bond. PubChem records indicate one undefined bond stereocenter, confirming the potential for isomer separation [1]. Geometric isomerism provides an additional dimension of structural diversification that is completely absent in (5-chloropentyl)benzene, (4-chloropentyl)benzene, or cinnamyl chloride analogs.

E/Z isomerism Geometry-dependent activity Stereochemical SAR

Procurement‑Relevant Application Scenarios for (5-Chloropent-3-en-2-yl)benzene


Medicinal Chemistry Fragment Libraries Requiring Balanced Lipophilicity

The 0.4 log unit reduction in logP versus the saturated analog [Section 3, Evidence Item 1] makes (5-chloropent-3-en-2-yl)benzene a preferred scaffold when designing fragment libraries intended to occupy hydrophobic pockets without exceeding Lipinski thresholds. Procurement teams supporting early-stage drug discovery should prioritize this compound when the target profile demands a moderately lipophilic aromatic with an allylic chloride functional handle.

Conformationally Restricted Chemical Probes for Target Engagement Studies

With only three rotatable bonds compared to five for the saturated comparator [Section 3, Evidence Item 2], the compound imposes greater conformational pre‑organization. This property is advantageous for designing chemical probes where entropic stabilization of the bound state is desired, and the compound can be selected over flexible analogs when ordering building blocks for structure‑based drug design.

Synthetic Methodology Development Exploiting Allylic Chloride Reactivity

The allylic nature of the chlorine atom [Section 3, Evidence Item 3] renders (5-chloropent-3-en-2-yl)benzene a valuable test substrate for developing new Pd‑catalyzed cross‑coupling or nucleophilic substitution protocols. Laboratories purchasing this compound can leverage its enhanced reactivity to demonstrate broader substrate scope or to achieve transformations under milder conditions than those required for non‑allylic chloroalkylbenzenes.

E/Z Isomer‑Based Structure–Activity Relationship (SAR) Studies

The geometric isomerism unique to this compound [Section 3, Evidence Item 4] enables SAR programs that probe the effect of double‑bond configuration on biological activity, receptor binding, or catalytic performance. Procurement for medicinal chemistry or catalyst development groups should consider obtaining separated E and Z isomers when such stereochemical SAR is a project objective.

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